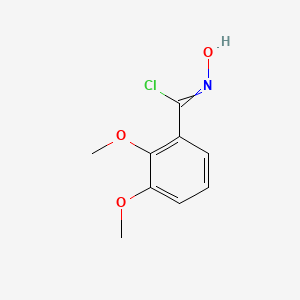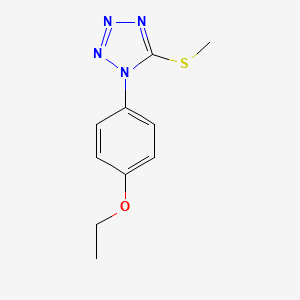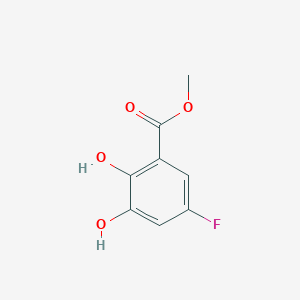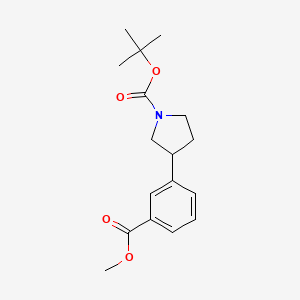
Bis(4-methoxybenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxybenzoyl) peroxide: is an organic peroxide compound with the chemical formula C16H14O6 . It is known for its role as a radical initiator in polymerization reactions and is used in various industrial applications due to its ability to decompose and generate free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-methoxybenzoyl) peroxide can be synthesized through the reaction of 4-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure the stability of the peroxide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the product’s consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Bis(4-methoxybenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers.
Common Reagents and Conditions:
Decomposition: The compound decomposes under heat or light to produce .
Polymerization: In the presence of monomers like or , the generated radicals initiate polymerization, leading to the formation of polymers.
Major Products: The major products of the decomposition of this compound are 4-methoxybenzoic acid and carbon dioxide . In polymerization reactions, the primary products are various types of polymers depending on the monomers used.
Scientific Research Applications
Chemistry: Bis(4-methoxybenzoyl) peroxide is widely used as a radical initiator in the synthesis of polymers. It is also employed in organic synthesis for the generation of radicals in various chemical reactions.
Biology and Medicine: In biological research, this compound is used to study radical-induced processes and their effects on biological systems. Its ability to generate radicals makes it a useful tool in understanding oxidative stress and related phenomena.
Industry: The compound is used in the production of plastics, resins, and other polymeric materials. Its role as a radical initiator is crucial in the manufacturing processes of these materials, ensuring efficient polymerization and high-quality end products.
Mechanism of Action
The mechanism of action of bis(4-methoxybenzoyl) peroxide involves its decomposition to generate 4-methoxybenzoyloxyl radicals . These radicals can initiate chain reactions, particularly in polymerization processes. The molecular targets are typically the double bonds in monomers, which react with the radicals to form polymer chains.
Comparison with Similar Compounds
- Benzoyl peroxide
- Bis(4-methylbenzoyl) peroxide
- Diacetyl peroxide
Comparison: Bis(4-methoxybenzoyl) peroxide is unique due to the presence of methoxy groups on the benzoyl rings, which can influence its reactivity and stability. Compared to benzoyl peroxide, it may offer different decomposition rates and radical generation efficiencies, making it suitable for specific applications where controlled radical generation is required.
Properties
CAS No. |
849-83-2 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(4-methoxybenzoyl) 4-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
KDFRADWZKMRRPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)


![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)


![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

